tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate
Overview
Description
Tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate is a chemical compound that features a trifluoromethylsulfonyloxy group attached to a dihydropyridine ring
Mechanism of Action
Target of Action
Compounds with a tert-butyl group are known for their unique reactivity patterns and have characteristic applications in chemical transformations .
Mode of Action
Compounds containing a tert-butyl group and a trifluoromethyl group are known to exhibit unique reactivity patterns, which could influence their interaction with their targets .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Result of Action
Compounds with similar structures have been shown to have significant effects on cellular processes .
Action Environment
It is known that environmental factors can significantly impact the behavior of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful attachment of the trifluoromethylsulfonyloxy group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic processes and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine ring.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted dihydropyridine compounds.
Scientific Research Applications
Tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine-1(2H)-carboxylate: shares similarities with other trifluoromethylated compounds, such as trifluoromethylsulfonyl derivatives and trifluoromethylated pyridines.
Trifluoromethylsulfonyl derivatives: These compounds also contain the trifluoromethylsulfonyl group, which imparts unique chemical properties.
Trifluoromethylated pyridines: These compounds have a trifluoromethyl group attached to a pyridine ring, similar to the dihydropyridine structure.
Uniqueness
The presence of the trifluoromethylsulfonyloxy group enhances its reactivity and stability, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydro-2H-pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3NO5S/c1-10(2,3)19-9(16)15-6-4-5-8(7-15)20-21(17,18)11(12,13)14/h7H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKPIWQNLHUKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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